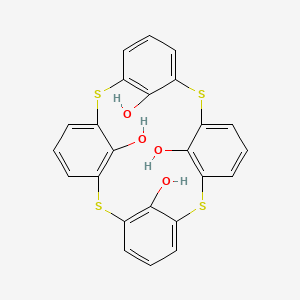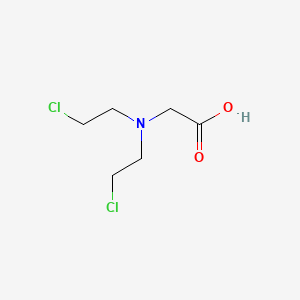
Glycine, N,N-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C6H11Cl2NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chloroethyl groups attached to the nitrogen atom of glycine, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing Glycine, N,N-bis(2-chloroethyl)-:
Reductive Amination: This method involves the reductive amination of the carbonyl group of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol.
Industrial Production Methods
Industrial production methods for Glycine, N,N-bis(2-chloroethyl)- typically involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
Glycine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N,N-bis(2-aminoethyl)glycine derivatives .
Scientific Research Applications
Glycine, N,N-bis(2-chloroethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Glycine, N,N-bis(2-chloroethyl)- involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the formation of cross-links and adducts . This property is particularly useful in anticancer research, where the compound can target and damage the DNA of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)glycine: This compound is similar in structure but contains only one chloroethyl group.
N,N-Bis(2-chloroethyl)amine: This compound has a similar alkylating function but lacks the glycine backbone.
Uniqueness
Glycine, N,N-bis(2-chloroethyl)- is unique due to the presence of two chloroethyl groups attached to the glycine molecule. This structure provides it with distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
98486-41-0 |
|---|---|
Molecular Formula |
C6H11Cl2NO2 |
Molecular Weight |
200.06 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]acetic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c7-1-3-9(4-2-8)5-6(10)11/h1-5H2,(H,10,11) |
InChI Key |
UIHVAXRVVJJTHU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
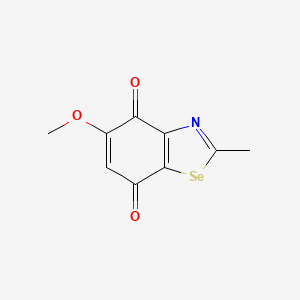
amino}benzonitrile](/img/structure/B14181021.png)
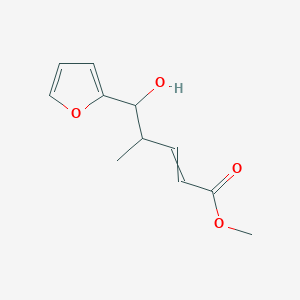

![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
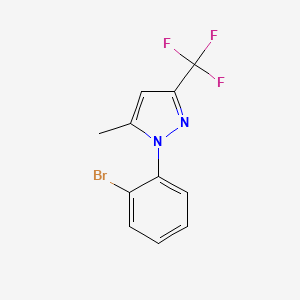
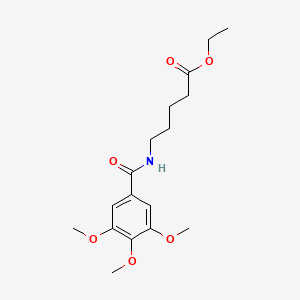
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
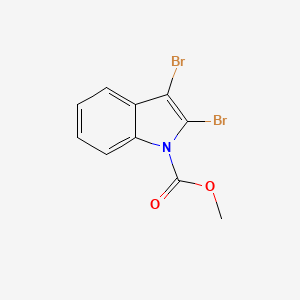
![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)
